molecular formula C12H15N3O B8532330 2-[(3-aminopropyl)amino]-1,4-dihydroquinolin-4-one CAS No. 248607-96-7

2-[(3-aminopropyl)amino]-1,4-dihydroquinolin-4-one

Cat. No.: B8532330
CAS No.: 248607-96-7
M. Wt: 217.27 g/mol
InChI Key: MUALRORKNVBJPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-aminopropyl)amino]-1,4-dihydroquinolin-4-one is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. This compound, in particular, has garnered interest for its potential therapeutic properties and its role as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-aminopropyl)amino]-1,4-dihydroquinolin-4-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1,4-dihydroquinoline-4-one.

    Amination Reaction: The 1,4-dihydroquinoline-4-one undergoes an amination reaction with 3-aminopropylamine. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into various reduced forms, which may have different biological activities.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction Reagents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and alkylating agents are commonly used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

2-[(3-aminopropyl)amino]-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various quinoline-based compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as malaria and cancer.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-aminopropyl)amino]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes and receptors involved in cellular processes, such as DNA synthesis and repair.

    Pathways Involved: It can modulate signaling pathways that regulate cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

    2-(3-Aminopropylamino)quinoline: This compound shares a similar structure but lacks the 1,4-dihydroquinoline-4-one moiety.

    1,2-Bis(3-aminopropylamino)ethane: Another related compound with similar amine functionalities but a different core structure.

Uniqueness: 2-[(3-aminopropyl)amino]-1,4-dihydroquinolin-4-one is unique due to its specific combination of the quinoline core and the 3-aminopropylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

248607-96-7

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

2-(3-aminopropylamino)-1H-quinolin-4-one

InChI

InChI=1S/C12H15N3O/c13-6-3-7-14-12-8-11(16)9-4-1-2-5-10(9)15-12/h1-2,4-5,8H,3,6-7,13H2,(H2,14,15,16)

InChI Key

MUALRORKNVBJPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)NCCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.